molecular formula C21H28N4O3S B2871583 2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 898459-88-6

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2871583
CAS No.: 898459-88-6
M. Wt: 416.54
InChI Key: DDBPTVRGECOEMV-UHFFFAOYSA-N
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Description

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

This compound, due to its complex molecular structure, has been studied in the synthesis of novel heterocyclic compounds, which have shown a range of biological activities. For instance, novel compounds synthesized from related molecular structures have been investigated for their anti-inflammatory and analgesic properties, indicating the potential for developing new therapeutic agents (Abu‐Hashem et al., 2020). Such studies highlight the importance of exploring the diverse chemical reactions and biological activities associated with this compound and its derivatives.

Structural Analysis and Chemical Properties

Research on compounds with similar structures has contributed to the understanding of hydrogen bonding, pi-stacking interactions, and other molecular properties that influence the formation of complex molecular architectures. These studies are crucial for designing molecules with specific properties, including the development of new materials or pharmaceuticals. The detailed analysis of molecular interactions and structural properties provides insights into the chemical behavior and reactivity of such compounds, facilitating the design of molecules with desired characteristics (Trilleras et al., 2008).

Radiosynthesis and Imaging Applications

The compound and its derivatives have been explored in the context of radiosynthesis for imaging applications, such as positron emission tomography (PET). This involves the development of novel radioligands for imaging specific proteins or receptors in the brain, contributing to the advancement of diagnostic tools in neuroscience and clinical research. The synthesis of radiolabeled compounds enables the non-invasive study of biological processes in vivo, offering valuable information for the diagnosis and monitoring of neurological disorders (Dollé et al., 2008).

Antimicrobial and Antifungal Applications

Several studies have synthesized new compounds based on the structural framework of this chemical, demonstrating significant antimicrobial and antifungal activities. These findings suggest the potential of such compounds in developing new antimicrobial agents to combat resistant bacterial and fungal strains. The exploration of novel antimicrobial compounds is crucial in addressing the growing concern of antimicrobial resistance, highlighting the importance of continuous research in this area (Hossan et al., 2012).

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-24(2)12-5-13-25-18-7-4-6-17(18)20(23-21(25)27)29-14-19(26)22-15-8-10-16(28-3)11-9-15/h8-11H,4-7,12-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBPTVRGECOEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.